Superior Binding Affinity (Kd) Compared to First-Generation BCL6 Inhibitors
BCL6-IN-7 exhibits a binding affinity (Kd) of 78 nM for the BCL6 BTB domain, measured by surface plasmon resonance (SPR) [1]. This is approximately 1,650-fold stronger than the binding affinity of the first-generation inhibitor 79-6 (CID5721353), which has a reported Kd of 129 µM for the same domain [2].
| Evidence Dimension | BCL6 BTB Domain Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 78 nM (0.078 µM) |
| Comparator Or Baseline | 79-6 (CID5721353): Kd = 129 µM |
| Quantified Difference | BCL6-IN-7 has ~1,654-fold higher binding affinity. |
| Conditions | Surface Plasmon Resonance (SPR) assay for BCL6 BTB domain binding |
Why This Matters
A lower Kd indicates higher affinity, suggesting BCL6-IN-7 can occupy the target site more effectively at lower concentrations, potentially leading to greater target engagement and improved potency in downstream cellular assays compared to earlier inhibitors.
- [1] Kamada, Y., Sakai, N., Sogabe, S., Ida, K., Oki, H., Sakamoto, K., Lane, W., Snell, G., Iida, M., Imaeda, Y., Sakamoto, J., & Matsui, J. (2017). Discovery of a B-Cell Lymphoma 6 Protein-Protein Interaction Inhibitor by a Biophysics-Driven Fragment-Based Approach. Journal of Medicinal Chemistry, 60(10), 4358–4368. View Source
- [2] Cerchietti, L. C., Ghetu, A. F., Zhu, X., Da Silva, G. F., Zhong, S., Matthews, M., Bunting, K. L., Polo, J. M., Farès, C., Arrowsmith, C. H., Yang, S. N., Garcia, M., Coop, A., MacKerell, A. D., Prive, G. G., & Melnick, A. (2010). A small-molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo. Cancer Cell, 17(4), 400–411. View Source
